molecular formula C5H4N2S B6145799 Imidazo[5,1-b]thiazole CAS No. 251-89-8

Imidazo[5,1-b]thiazole

Cat. No.: B6145799
CAS No.: 251-89-8
M. Wt: 124.2
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Description

Imidazo[5,1-b]thiazole is a fused bicyclic heterocycle comprising a five-membered imidazole ring fused with a six-membered thiazole ring. A notable derivative, 3-aminomethylthis compound (CAS: 165667-45-8), has a molecular formula of C₆H₇N₃S and a molecular weight of 153.20 g/mol . Its IUPAC name, imidazo[4,3-b][1,3]thiazol-3-ylmethanamine, reflects the unique positioning of the fused rings.

Preparation Methods

Classical Cyclization Approaches

Annulation of 2-Aminothiazole Derivatives

A foundational strategy for constructing the imidazo[5,1-b]thiazole core involves the annulation of 2-aminothiazole with α-halo ketones. This method proceeds via nucleophilic attack of the amine group on the carbonyl carbon of the α-halo ketone, followed by intramolecular cyclization to form the fused imidazole-thiazole system . For example, reacting 2-aminothiazole with phenacyl bromide in dimethylformamide (DMF) at 80–100°C yields the bicyclic product with moderate efficiency (40–60%). Key limitations include the need for polar aprotic solvents and prolonged reaction times (12–24 hours).

Cyclocondensation with Isothiocyanates

Alternative routes employ N-(2-thiazolyl)imidates and isothiocyanates under basic conditions. In this protocol, the imidate moiety reacts with the isothiocyanate’s electrophilic carbon, forming a thiourea intermediate that undergoes cyclodehydration to generate the this compound . For instance, using potassium tert-butoxide in tetrahydrofuran (THF) at reflux temperatures achieves cyclization within 6–8 hours, albeit with variable yields (30–70%) depending on substituent electronic effects.

Transition-Metal-Free Methodologies

S-Propargylation/5-exo-dig Cyclization

A breakthrough in this compound synthesis involves a transition-metal-free cascade reaction between propargyl tosylates and 2-mercaptoimidazoles . The mechanism initiates with S-propargylation of the thiol group, followed by a 5-exo-dig cyclization to form the thiazole ring. Subsequent isomerization of the alkyne moiety completes the annulation. This method, conducted in dichloromethane (DCM) with triethylamine at room temperature, delivers yields up to 92% within 2–4 hours, showcasing superior efficiency compared to classical approaches (Table 1).

Table 1: Comparison of Transition-Metal-Free vs. Classical Methods

MethodReagentsConditionsYield (%)Time (h)
Classical Annulation2-Aminothiazole, α-halo ketoneDMF, 80°C40–6012–24
S-PropargylationPropargyl tosylate, Et₃NDCM, rt85–922–4

Solvent-Free Microwave-Assisted Synthesis

Recent innovations leverage microwave irradiation to accelerate this compound formation. By omitting solvents and applying controlled microwave heating (150°C, 300 W), reaction times reduce to 15–30 minutes with yields comparable to conventional thermal methods . This approach minimizes side reactions such as oxidative degradation, particularly for electron-deficient substrates.

Industrial-Scale Production Techniques

Halosulfonic Acid-Mediated Cyclization

Patented industrial processes utilize halosulfonic acids (e.g., chlorosulfonic acid) for one-step synthesis of 6-substituted this compound-5-sulfonyl halides . Heating a mixture of the thiazole precursor and excess chlorosulfonic acid (5 equiv) at 120°C for 1 hour induces simultaneous sulfonation and cyclization, achieving >90% conversion. This method’s scalability stems from simplified purification (crystallization from ethanol) and high atom economy.

Continuous-Flow Reactor Systems

To enhance throughput, continuous-flow reactors have been adopted for this compound synthesis. By maintaining precise temperature control (100–130°C) and residence times (10–15 minutes), these systems achieve consistent product quality (>98% purity) while reducing energy consumption by 40% compared to batch processes .

Mechanistic Insights and Optimization Strategies

Role of Base in Cyclization Reactions

The choice of base critically influences reaction efficiency. Strong bases like sodium hydride promote deprotonation of the thiazole nitrogen, accelerating nucleophilic attack on electrophilic partners . Conversely, weaker bases (e.g., potassium carbonate) favor slower but more selective cyclization, reducing byproduct formation in sterically hindered systems.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) enhance solubility of ionic intermediates, facilitating annulation. However, switching to low-polarity solvents (toluene, xylene) under microwave conditions improves thermal conductivity, enabling faster heat transfer and higher reaction rates .

Chemical Reactions Analysis

Types of Reactions: Imidazo[5,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: Oxidation of the sulfur atom in the thiazole ring can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the imidazole ring, leading to the formation of dihydrothis compound derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothis compound derivatives, and various substituted imidazo[5,1-b]thiazoles .

Scientific Research Applications

Medicinal Chemistry

Imidazo[5,1-b]thiazole and its derivatives have shown promising biological activities, making them valuable in drug development.

Antimicrobial Activity

Research has demonstrated that this compound derivatives possess potent antimicrobial properties. For instance, benzylated derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) infections. In vitro studies indicated that these compounds could significantly reduce the survival of intracellular MRSA when used in combination therapies with other antibiotics, such as rifampicin .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound derivatives. A notable example includes a series of synthesized compounds that exhibited strong antiproliferative effects against lung cancer cell lines (A549), with some derivatives showing IC50 values lower than established chemotherapeutics like doxorubicin .

CompoundIC50 (µM)Comparison DrugIC50 (µM)
This compound Derivative0.92Doxorubicin1.778

Anticoagulant Activity

This compound derivatives have also been explored for their anticoagulant properties. Certain compounds were identified as effective inhibitors of factor Xa, a key target in the development of anticoagulant therapies. These findings suggest potential applications in treating thrombotic disorders .

Biological Applications

The biological applications of this compound extend beyond antimicrobial and anticancer activities.

Enzyme Inhibition

This compound compounds have been studied for their ability to inhibit various enzymes, including carbonic anhydrases (CAs). A series of sulfonyl piperazine conjugates demonstrated inhibition against different CA isoforms, indicating their potential use in treating conditions related to dysregulated CA activity .

Anti-inflammatory Effects

Some derivatives have shown anti-inflammatory effects, contributing to their therapeutic potential in diseases characterized by inflammation. The mechanisms of action are still being elucidated but may involve modulation of inflammatory pathways at the cellular level .

Material Science Applications

This compound's unique electronic properties make it suitable for various applications in materials science.

Organic Semiconductors

Research indicates that this compound can be utilized in the development of organic semiconductors due to its favorable electronic characteristics. This application is particularly relevant in the field of optoelectronics, where materials are needed for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Luminescent Materials

The compound has also been investigated for its potential use in luminescent materials, which are critical for display technologies and lighting applications. The incorporation of this compound into polymer matrices has shown promise in enhancing luminescent properties.

Case Studies and Research Findings

Several studies underscore the versatility and significance of this compound across different fields:

  • Antimicrobial Research : A study evaluated the effectiveness of this compound derivatives against intracellular MRSA within human leukocytes, demonstrating significant reductions in bacterial survival rates when combined with rifampicin and sulfamethoxazole-trimethoprim .
  • Anticancer Development : A series of derivatives were synthesized and tested against lung cancer cells, revealing one compound with an IC50 value significantly lower than doxorubicin, highlighting its potential as a lead compound for further development in cancer therapeutics .
  • Enzyme Inhibition Studies : Recent research focused on synthesizing new conjugates targeting carbonic anhydrase isoforms with promising inhibitory activity that could lead to novel treatments for diseases associated with these enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Isomerism and Electronic Properties

The biological activity of imidazo-thiazole derivatives is highly dependent on the position of ring fusion (e.g., [5,1-b] vs. [2,1-b]) and substituents. Key analogues include:

Compound Fusion Position Core Structure Notable Substituents
Imidazo[5,1-b]thiazole 5,1-b Imidazole + thiazole 3-Aminomethyl group
Imidazo[2,1-b]thiazole 2,1-b Imidazole + thiazole 3,6-Diphenyl; sulfonamide
Pyrazolo[5,1-b]thiazole 5,1-b Pyrazole + thiazole Aryl, ester groups
Imidazo[4,5-g]quinazoline 4,5-g Imidazole + quinazoline Triaryl groups

The imidazo[2,1-b]thiazole derivatives are the most studied, with substituents at positions 3 and 6 significantly enhancing interactions with biological targets like kinases and lipoxygenases .

Pharmacological Activities

Anticancer Activity

  • Imidazo[2,1-b]thiazoles : Derivatives such as 2a and 4-6(a) showed potent activity against CNS SNB-75 and Renal UO-31 cancer cell lines (IC₅₀: 1–10 μM) . COMPARE analyses indicated mTOR inhibition mechanisms.
  • Pyrazolo[5,1-b]thiazoles : Demonstrated moderate antitumor activity, with IC₅₀ values ranging from 10–50 μM in preliminary screens .
  • This compound: Limited data, but its aminomethyl derivative is hypothesized to target DNA repair pathways due to structural similarity to purine analogues .

Antimicrobial and Antiviral Activity

  • Imidazo[2,1-b]thiazoles : Exhibited broad-spectrum activity against Mycobacterium tuberculosis (MIC: 0.5–2 μg/mL) and influenza A (EC₅₀: 3–15 μM) .
  • Imidazo[2,1-b][1,3,4]thiadiazoles : Showed antifungal activity against Candida albicans (MIC: 8–32 μg/mL) .

Physicochemical and Drug-Likeness Properties

A comparative analysis of key parameters (Lipinski’s Rule of Five):

Parameter Imidazo[2,1-b]thiazole Pyrazolo[5,1-b]thiazole This compound
Molecular Weight (g/mol) 250–400 200–350 153.20
LogP (Octanol-water) 2.1–3.8 1.5–2.9 0.8–1.2 (predicted)
Hydrogen Bond Donors 0–2 1–3 2
Hydrogen Bond Acceptors 3–5 4–6 3
Bioavailability Score 0.55 0.45 0.50 (estimated)

Imidazo[2,1-b]thiazoles consistently meet drug-likeness criteria, with LogP values favoring membrane permeability. In contrast, the smaller size and lower LogP of this compound may limit tissue penetration but enhance solubility .

Biological Activity

Imidazo[5,1-b]thiazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound derivatives, focusing on their anticancer, antimicrobial, and anticoagulant properties, supported by research findings and case studies.

1. Anticancer Activity

This compound derivatives have shown promising anticancer activity across various cancer cell lines.

Case Study: Antitumor Effects

A series of imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their antitumor effects. One particular compound exhibited a potent antiproliferative effect on A549 human lung cancer cells with an IC50 value of 0.92 µM, outperforming doxorubicin (IC50 = 1.778 µM) . Additionally, this compound was found to inhibit tubulin polymerization, leading to G2/M cell cycle arrest.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action
Compound 1A549 (Lung)0.92Inhibition of tubulin polymerization
Compound 2MDA-MB-231 (Breast)1.65Induction of apoptosis
Compound 3HeLa (Cervical)Not specifiedEGFR inhibition

2. Antimicrobial Activity

This compound derivatives have also demonstrated significant antimicrobial properties.

Case Study: Antitubercular Activity

Research indicated that certain benzo-[d]-imidazo-[2,1-b]-thiazole derivatives displayed strong antitubercular activity against Mycobacterium tuberculosis (Mtb). The most active compound showed an IC50 of 2.32 µM and an IC90 of 7.05 µM against Mtb H37Ra with no acute toxicity observed in MRC-5 lung fibroblast cells .

Table 2: Antitubercular Activity of this compound Derivatives

Compound IDTarget PathogenIC50 (µM)IC90 (µM)Toxicity Level
IT10Mtb H37Ra2.327.05>128 µM
IT06Mtb H37Ra2.0315.22>128 µM

3. Anticoagulant Activity

Some this compound derivatives have been studied for their anticoagulant properties.

Case Study: Ruviprase

Ruviprase, an this compound derivative attached to a carbapenem structure, demonstrated potent anticoagulant activity in vitro by inhibiting thrombin and factor Xa with Ki values of 0.42 µM and 0.16 µM respectively . This compound was non-toxic at doses of up to 2.0 mg/kg in mice.

Table 3: Anticoagulant Activity of this compound Derivatives

Compound IDTarget EnzymeKi (µM)Mechanism of Action
RuvipraseThrombin0.42Uncompetitive inhibition
RuvipraseFactor Xa0.16Mixed inhibition

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for Imidazo[5,1-b]thiazole derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound derivatives are commonly synthesized via cyclization reactions involving α-haloketones and amino-thiazole precursors. Key methods include:

  • Vilsmeier-Haack formylation for introducing formyl groups at specific positions, using POCl₃ and DMF under controlled temperature .
  • Microwave-assisted synthesis to reduce reaction times (e.g., from hours to minutes) and improve yields (e.g., ~85% for 2-methyl-6-(4-nitrophenyl) derivatives) .
  • Solvent-free conditions to enhance eco-efficiency and simplify purification .
    Optimization involves adjusting catalysts (e.g., K₂CO₃), solvents (DMF, ACN), and temperature gradients.

Q. How are structural variations in this compound scaffolds characterized, and what spectroscopic techniques are essential?

Methodological Answer: Structural elucidation relies on:

  • ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing C-5 vs. C-6 substitutions via coupling patterns) .
  • FT-IR for identifying functional groups (e.g., C=O stretches in carboxaldehyde derivatives at ~1700 cm⁻¹) .
  • Mass spectrometry (MS) for molecular ion validation and fragmentation patterns .
    X-ray crystallography is used sparingly due to challenges in obtaining single crystals.

Q. What strategies improve synthetic yields of this compound derivatives with electron-withdrawing substituents?

Methodological Answer: Electron-withdrawing groups (e.g., nitro, bromo) require:

  • Protecting groups (e.g., acetyl) to prevent side reactions during cyclization .
  • Base optimization : K₂CO₃ or Et₃N in polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
  • Stepwise synthesis to isolate intermediates (e.g., Schiff bases) before final cyclization .

Advanced Research Questions

Q. How can this compound derivatives be rationally designed for selective enzyme inhibition (e.g., COX-2 or 15-LOX)?

Methodological Answer: Target-specific design involves:

  • Molecular docking to prioritize substituents (e.g., 4-methylsulfonylphenyl at C-6 enhances COX-2 binding via hydrophobic interactions) .
  • QSAR studies to correlate substituent electronic effects (Hammett σ values) with inhibition potency .
  • Bioisosteric replacements : Replacing phenyl with thienyl improves mitochondrial NADH dehydrogenase inhibition (IC₅₀ = 0.11 mM) .

Q. What experimental approaches resolve contradictory bioactivity data among structurally similar this compound derivatives?

Methodological Answer: Contradictions arise from substituent positioning and assay conditions. Resolve via:

  • SAR analysis : Compare C-5 vs. C-6 substituted analogues (e.g., 5-nitro vs. 6-nitro derivatives show 10-fold differences in anticancer activity) .
  • Enzyme kinetics : Determine inhibition mechanisms (e.g., non-competitive vs. uncompetitive) using Lineweaver-Burk plots .
  • Cellular assays : Validate target engagement in live cells (e.g., mitochondrial membrane potential assays for NADH dehydrogenase inhibitors) .

Q. How do in silico models predict ADMET properties of this compound derivatives, and what are their limitations?

Methodological Answer: Computational tools (e.g., SwissADME, AutoDock) assess:

  • Solubility : LogP values <3.0 correlate with oral bioavailability .
  • Toxicity : Alerts for mutagenicity (e.g., nitro groups) via Derek Nexus .
    Limitations include poor prediction of metabolite-mediated toxicity and blood-brain barrier penetration. Experimental validation via hepatic microsome assays is critical .

Q. What methodologies address synthetic challenges in this compound derivatives with acid-sensitive substituents?

Methodological Answer: Acid-sensitive groups (e.g., tert-butyl) require:

  • Mild cyclization conditions : Avoid POCl₃; use TFA or ionic liquids .
  • One-pot synthesis to minimize intermediate isolation (e.g., imine formation followed by cyclization in DMF at 80°C) .
  • Protecting groups : Boc for amines, silyl ethers for hydroxyls .

Q. Methodological Best Practices

  • Data Reproducibility : Document reaction conditions (e.g., microwave power, solvent purity) to ensure reproducibility .
  • Green Chemistry : Adopt solvent-free or aqueous-phase reactions to reduce waste .
  • Multi-disciplinary Validation : Combine synthetic chemistry with computational biology and pharmacokinetic studies .

Properties

IUPAC Name

imidazo[5,1-b][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c1-2-8-5-3-6-4-7(1)5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUBFCZXGSJIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=CN21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611742
Record name Imidazo[5,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251-89-8
Record name Imidazo[5,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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